molecular formula C32H27NO3 B11539944 2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate

2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate

Cat. No.: B11539944
M. Wt: 473.6 g/mol
InChI Key: HBLGETGERIVNPQ-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzoate ester linked to a hexahydrobenzo[a]phenanthridinyl moiety, which includes a dimethyl-substituted ketone group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate typically involves multi-step organic reactions One common approach starts with the preparation of the hexahydrobenzo[a]phenanthridinone core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions

The final step involves the esterification of the phenyl group with benzoic acid or its derivatives. This can be accomplished using standard esterification techniques, such as the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group might yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.

    Biology: Its structural features might make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate
  • 2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl propionate

Uniqueness

Compared to similar compounds, 2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate may offer unique properties due to the specific nature of the benzoate ester group. This could influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C32H27NO3

Molecular Weight

473.6 g/mol

IUPAC Name

[2-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)phenyl] benzoate

InChI

InChI=1S/C32H27NO3/c1-32(2)18-24-28-22-13-7-6-10-20(22)16-17-25(28)33-30(29(24)26(34)19-32)23-14-8-9-15-27(23)36-31(35)21-11-4-3-5-12-21/h3-17,30,33H,18-19H2,1-2H3

InChI Key

HBLGETGERIVNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5OC(=O)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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